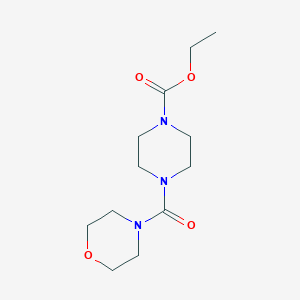
ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrazine ring substituted with an ethyl ester and a morpholinocarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-chlorotetrahydro-1(2H)-pyrazinecarboxylate with morpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholinocarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: The major product is often the corresponding carboxylic acid.
Reduction: The major product is typically the corresponding alcohol.
Substitution: The products depend on the nucleophile used; for example, using an amine can yield an amide derivative.
Aplicaciones Científicas De Investigación
ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The morpholinocarbonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 4-(MORPHOLINOCARBONYL)PYRAZINECARBOXYLATE: Lacks the tetrahydro ring, making it less flexible.
ETHYL 4-(PIPERIDINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: Contains a piperidine ring instead of morpholine, which can alter its chemical properties and biological activity.
Uniqueness
ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to the presence of both the tetrahydropyrazine and morpholinocarbonyl groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
ethyl 4-(morpholine-4-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4/c1-2-19-12(17)15-5-3-13(4-6-15)11(16)14-7-9-18-10-8-14/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAORXLLYQCDIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)
![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)
![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)
![2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)
![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)

![5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)
![8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)
![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5549129.png)

